molecular formula C14H13N5O2S B5547610 N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5547610
M. Wt: 315.35 g/mol
InChI Key: MZUZMRMUWFNWHW-UHFFFAOYSA-N
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Description

The compound N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a derivative that falls into the category of heterocyclic compounds, characterized by the presence of atoms of at least two different elements as members of its rings. These compounds are of great interest in the field of medicinal chemistry due to their diverse pharmacological properties. However, this review focuses solely on the chemical synthesis, structure, and properties of the mentioned compound, excluding its pharmacological aspects.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multi-step reactions starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with different thio compounds to form various acetamide derivatives with potential antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). This demonstrates the versatility of acetamide derivatives in synthesizing compounds with varied biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including compounds similar to N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, is characterized by the presence of a thiazole or imidazole ring attached to an acetamide group. The orientation of these rings and their substituents plays a significant role in determining the compound's chemical and physical properties. For instance, the crystal structure of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals how molecular packing and hydrogen bonding contribute to its stability (Saravanan et al., 2016).

Chemical Reactions and Properties

Heterocyclic compounds like N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide undergo various chemical reactions, including nucleophilic substitution, which is pivotal in their synthesis. Their chemical properties are influenced by the nature of their heteroatoms, which can participate in forming hydrogen bonds, thereby affecting their solubility and stability. The study on synthesis and properties of similar compounds by Vlasova et al. (2010), discusses electrophilic substitution reactions such as acylation and bromination, highlighting the reactivity of these molecules (Vlasova, Aleksandrov, & El’chaninov, 2010).

Scientific Research Applications

Anticancer Properties

Research on structurally related compounds, such as those containing the 5-methyl-4-phenyl thiazole moiety, highlights their potential as anticancer agents. For example, specific derivatives have been synthesized and tested for their antitumor activities, showing high selectivity and inducing apoptosis in cancer cells such as A549 human lung adenocarcinoma cells. These findings point towards a promising avenue for the development of new anticancer drugs (Evren et al., 2019).

Antituberculosis Activity

Compounds related to N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide have been synthesized for testing against Mycobacterium tuberculosis, showcasing their potential use in combating tuberculosis. The design of these molecules is based on their structural activity relationships, aiming to develop more effective antituberculosis drugs (Mir et al., 1991).

Analgesic Activity

Some acetamide derivatives, including those structurally similar to N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, have been investigated for their potential analgesic activities. Studies demonstrate that these compounds can significantly reduce pain responses in animal models, suggesting their utility in developing new pain management therapies (Kaplancıklı et al., 2012).

Electrophilic Substitution Reactions

The synthesis and properties of related compounds, such as 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles, have been studied, with a focus on their electrophilic substitution reactions. These investigations contribute to our understanding of the chemical behavior of such compounds, which can be pivotal in the design and synthesis of new organic materials for various applications (Vlasova et al., 2010).

Antimicrobial Activity

Novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. Such studies are crucial for the discovery of new antimicrobial agents capable of combating resistant microbial strains (Altalbawy, 2013).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(15-9-12-7-4-8-21-12)10-22-14-16-17-18-19(14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUZMRMUWFNWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Furan-2-ylmethyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

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